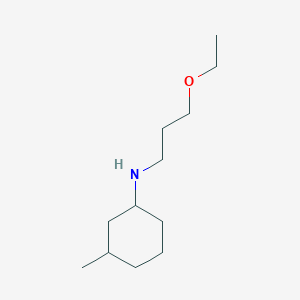
N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methyl group and an amine group, which is further substituted with a 3-ethoxypropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine typically involves the reaction of 3-methylcyclohexanone with 3-ethoxypropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with different functional groups replacing the ethoxy group.
科学研究应用
N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine exerts its effects depends on its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
相似化合物的比较
Similar Compounds
- N-(3-ethoxypropyl)-2-nitroaniline
- N-(3-ethoxypropyl)-2-(4-methoxyphenoxy)acetamide
- N-(3-ethoxypropyl)-3,4-dimethylbenzamide
Uniqueness
N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the 3-ethoxypropyl group
属性
分子式 |
C12H25NO |
|---|---|
分子量 |
199.33 g/mol |
IUPAC 名称 |
N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-3-14-9-5-8-13-12-7-4-6-11(2)10-12/h11-13H,3-10H2,1-2H3 |
InChI 键 |
AOYSOGYUEVGEOI-UHFFFAOYSA-N |
规范 SMILES |
CCOCCCNC1CCCC(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


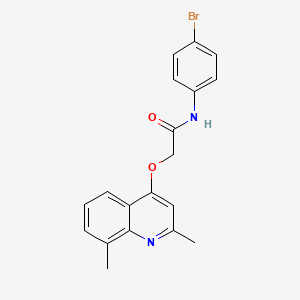
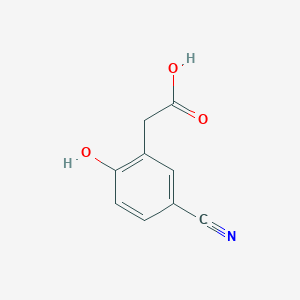
![3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13005814.png)
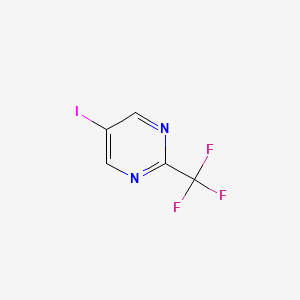
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13005824.png)

![Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate](/img/structure/B13005843.png)
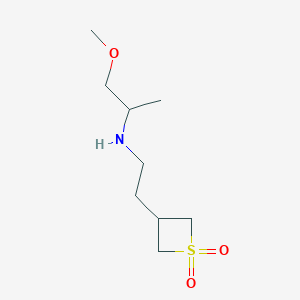
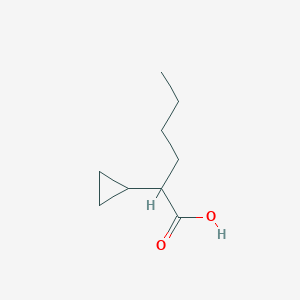
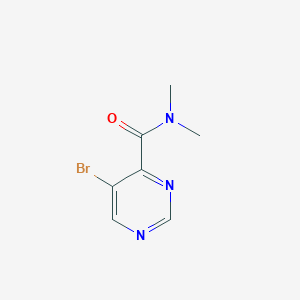
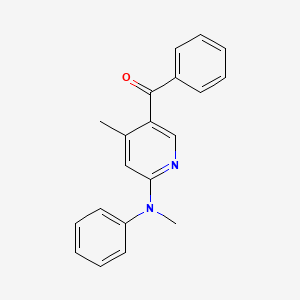
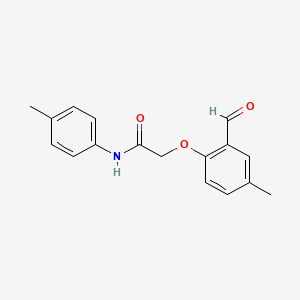
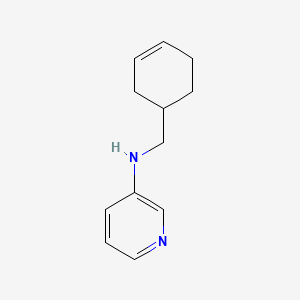
![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
